![molecular formula C20H24N2O3S B6541112 N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058249-45-8](/img/structure/B6541112.png)
N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
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Description
N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is 372.15076381 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Derivatives
This compound has been used as a starting material in the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives have shown potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Role in Heterocyclization
The compound plays a significant role in the heterocyclization of polarized systems. This process is crucial in the synthesis of various bioactive molecules having diverse biological efficiency .
Use in the Synthesis of (Meth)Acrylates
The compound has been used in the synthesis of (meth)acrylates . These (meth)acrylates are important in the preparation of different purpose polymers, new monomers, and copolymers of commercial monomers .
Organic Intermediate with Borate and Sulfonamide Groups
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a derivative of the compound, is an organic intermediate with borate and sulfonamide groups . This intermediate can be synthesized through nucleophilic and amidation reactions .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-16-8-3-2-7-15(16)13-21-18(23)19(24)22-14-20(10-4-5-11-20)17-9-6-12-26-17/h2-3,6-9,12H,4-5,10-11,13-14H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBMSFSRVHTPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxybenzyl)-N2-((1-(thiophen-2-yl)cyclopentyl)methyl)oxalamide |
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